Deuterium Incorporation Provides a +5 Da Mass Shift for Isotope Dilution LC-MS/MS Quantification
1β-Hydroxydeoxycholic acid-d5 contains five deuterium atoms replacing hydrogen, yielding a molecular weight of 413.6 g/mol compared to 408.6 g/mol for the unlabeled analyte [1]. This +5 Da mass differential is sufficient to separate the internal standard from the endogenous analyte in mass spectrometric analysis, while preserving near-identical physicochemical properties such as ionization efficiency and chromatographic retention time [2]. Unlabeled 1β-OH-DCA cannot serve as an internal standard because it is indistinguishable from the endogenous compound, precluding accurate correction for matrix effects and ion suppression in complex biological matrices like human plasma [2].
| Evidence Dimension | Molecular Weight and Analytical Utility as Internal Standard |
|---|---|
| Target Compound Data | Molecular Weight: 413.6 g/mol; +5 Da mass shift relative to unlabeled analyte; validated for isotope dilution LC-MS/MS |
| Comparator Or Baseline | Unlabeled 1β-hydroxydeoxycholic acid (1β-OH-DCA): Molecular Weight: 408.6 g/mol; co-elutes with endogenous analyte; unsuitable as internal standard |
| Quantified Difference | +5 Da mass difference enables chromatographic co-elution with mass spectrometric resolution; isotope dilution achievable only with deuterated form |
| Conditions | LC-MS/MS analysis; human plasma matrix |
Why This Matters
This mass shift enables accurate and precise quantification of endogenous 1β-OH-DCA in complex biological matrices, a requirement for valid CYP3A biomarker studies, which is impossible with the unlabeled compound.
- [1] PubChem. 1-beta-Hydroxydeoxycholic Acid-d5. Compound Summary. CID 126969872. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-beta-Hydroxydeoxycholic-Acid-d5 View Source
- [2] Chen Y, et al. 1β-Hydroxydeoxycholic acid as an endogenous biomarker in human plasma for assessment of drug-drug interaction with moderate CYP3A inhibitor. Drug Metab Dispos. 2025;53(9):100141. doi:10.1016/j.dmd.2025.100141. View Source
